molecular formula C16H36N2 B3058932 1,16-Hexadecanediamine CAS No. 929-94-2

1,16-Hexadecanediamine

Cat. No. B3058932
CAS RN: 929-94-2
M. Wt: 256.47 g/mol
InChI Key: ATJCASULPHYKHT-UHFFFAOYSA-N
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Description

1,16-Hexadecanediamine is a chemical compound with the molecular formula C16H36N2 and a molecular weight of 256.47 . It is synthesized from 1,16-Hexadecanediol and 1,16-bis (4-methylbenzenesulfonate) .


Synthesis Analysis

The synthesis of 1,16-Hexadecanediamine involves the conversion of 1,16-Hexadecanediol to 1,16-bis (4-methylbenzenesulfonate), which is then converted to 1,16-Hexadecanediamine . More detailed information about the synthesis process can be found in relevant scientific papers .


Molecular Structure Analysis

The molecular structure of 1,16-Hexadecanediamine can be analyzed using various techniques such as electron diffraction . The molecule has a linear structure with two amine groups at the ends of a 16-carbon chain .


Physical And Chemical Properties Analysis

1,16-Hexadecanediamine has a molecular weight of 256.47 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases . The compound’s properties can be influenced by factors such as temperature and pressure .

Scientific Research Applications

Phase Transition Properties

1,16-Hexadecanediamine has been studied for its phase transition properties. Kobayashi and Nakamura (1995) found that 1,16-hexadecanediol, a related compound, exhibits a solid-solid phase transition. This study involved X-ray diffraction experiments and dielectric constant measurements, suggesting the high-temperature phase of this compound is a rotator phase similar to n-higher alcohols (Kobayashi & Nakamura, 1995).

Conversion to α,ω-Dioic Acids

The conversion of hexadecane to α,ω-dioic acids, including 1,16-hexadecanedioic acid, was catalyzed by cytochrome P450 52A3, as researched by Scheller et al. (1998). They showed the sequential monooxygenation reactions from n-alkanes to α,ω-dioic acids, demonstrating high regioselectivity in this process (Scheller et al., 1998).

Synthesis Methods

Schultz, Machulla, and Feinendegen (1989) synthesized 1-14C-17-iodoheptadecanoic acid using 1,16-diiodohexadecane obtained from 1,16-hexadecanediol. This synthesis method offers insights into the applications of 1,16-hexadecanediamine in radiochemical studies (Schultz, Machulla, & Feinendegen, 1989).

Crystal Structure Formation

1,16-Hexadecanediamine influences the formation of crystal structures in certain compounds. Kobayashi, Yamamoto, and Nakamura (1995) investigated the crystal and molecular structure of 1,16-dibromohexadecane, highlighting the effect of terminal groups in α,ω-disubstituted n-alkanes on crystal structures (Kobayashi, Yamamoto, & Nakamura, 1995).

properties

IUPAC Name

hexadecane-1,16-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJCASULPHYKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCN)CCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558945
Record name Hexadecane-1,16-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecane-1,16-diamine

CAS RN

929-94-2
Record name Hexadecane-1,16-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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